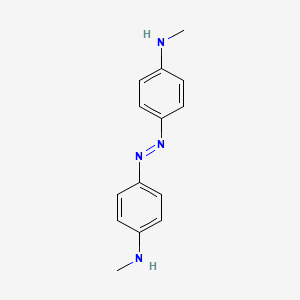
4,4'-Bis(methylamino)azobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(methylamino)azobenzene is an organic compound with the molecular formula C14H16N4. It is characterized by two phenyl rings connected by an azo bond (N=N) and substituted with methylamino groups at the para positions. This compound is part of the azobenzene family, known for their vibrant colors and photoresponsive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(methylamino)azobenzene typically involves the azo coupling reaction. This process starts with the formation of a diazonium salt from an aromatic amine, followed by its reaction with another aromatic compound. The classical methods include:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods: Industrial production of azobenzenes, including 4,4’-Bis(methylamino)azobenzene, often employs large-scale azo coupling reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Bis(methylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Substitution: Reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Azoxy derivatives.
Reduction: Hydrazo and amine derivatives.
Substitution: Halogenated or nitrated azobenzenes.
Applications De Recherche Scientifique
4,4’-Bis(methylamino)azobenzene has diverse applications in scientific research:
Mécanisme D'action
The primary mechanism of action for 4,4’-Bis(methylamino)azobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This photoisomerization alters the compound’s geometry and electronic properties, enabling it to interact with various molecular targets and pathways. The trans form is linear and thermodynamically stable, while the cis form is bent and metastable .
Comparaison Avec Des Composés Similaires
Azobenzene: The parent compound with no substituents.
4,4’-Diaminoazobenzene: Similar structure but with amino groups instead of methylamino groups.
4,4’-Dihydroxyazobenzene: Contains hydroxyl groups instead of amino groups
Uniqueness: 4,4’-Bis(methylamino)azobenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over photoisomerization and molecular interactions .
Propriétés
Numéro CAS |
34049-50-8 |
|---|---|
Formule moléculaire |
C14H16N4 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
N-methyl-4-[[4-(methylamino)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C14H16N4/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10,15-16H,1-2H3 |
Clé InChI |
DSLLNRXGDQGJJM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



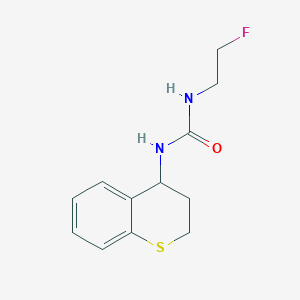
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
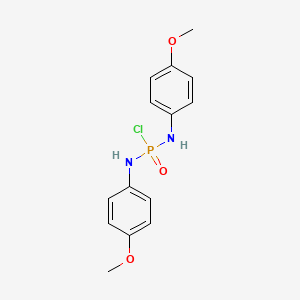
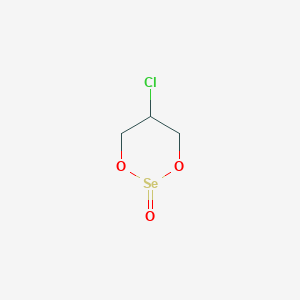

![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)

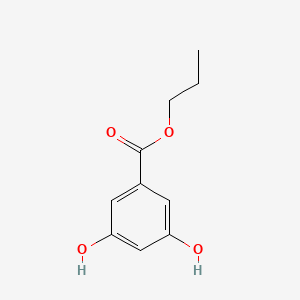


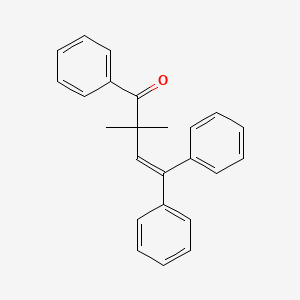
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
